
2,2-Difluoro-3-hydroxypentanoic acid
Overview
Description
2,2-Difluoro-3-hydroxypentanoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₈F₂O₃ and a hydroxyl group at the third carbon and two fluorine atoms at the second carbon. This compound combines the hydrophilicity of the hydroxyl and carboxylic acid groups with the electronegativity and metabolic stability imparted by fluorine atoms. It is primarily utilized in pharmaceutical and specialty chemical synthesis, as inferred from supplier catalogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-hydroxypentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2-Difluoro-3-hydroxypentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a difluorinated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxopentanoic acid or 2,2-difluoropentanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxypentanol.
Substitution: Formation of various substituted pentanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
DFHPA is utilized as a precursor in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications that can lead to the development of novel materials with enhanced properties.
Fluorination Reactions
The presence of fluorine atoms in DFHPA enhances its reactivity, making it a valuable intermediate in fluorination reactions. These reactions can yield compounds with improved biological activity or stability.
Application | Description |
---|---|
Synthesis of Fluorinated Compounds | DFHPA serves as a versatile building block for creating complex molecules. |
Fluorination Reactions | Enhances chemical reactivity and stability in synthetic pathways. |
Biological Applications
Enzyme Interaction Studies
DFHPA has been investigated for its effects on enzyme activity. The compound can act as an inhibitor or substrate for various enzymes involved in metabolic pathways, influencing cellular processes such as energy production and metabolism.
Cell Signaling and Gene Expression
Research indicates that DFHPA may modulate cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to significant changes in cellular behavior.
Biological Effect | Mechanism |
---|---|
Enzyme Inhibition | Alters enzyme activity through binding interactions. |
Gene Regulation | Modulates transcription factor activity affecting gene expression. |
Medicinal Applications
Drug Development
DFHPA is being explored for its potential use in drug design, particularly in developing fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability. The compound's unique properties may enhance the efficacy of drugs targeting specific biological pathways.
Case Study: Enzyme Inhibitors
DFHPA has shown promise as a component in enzyme inhibitors targeting the renin-angiotensin system, which plays a crucial role in regulating blood pressure. Its structural modifications could enhance the effectiveness of these inhibitors.
Application | Potential Impact |
---|---|
Drug Design | Development of pharmaceuticals with better efficacy and stability. |
Enzyme Inhibition | Improved management of hypertension through targeted therapies. |
Industrial Applications
Specialty Chemicals Production
In industrial settings, DFHPA is utilized to produce specialty chemicals with unique properties due to fluorination. These chemicals are often used in high-performance materials and coatings.
Synthesis Methodologies
The production of DFHPA typically involves controlled fluorination processes that optimize yield and purity while minimizing by-products. The use of specialized equipment ensures safe handling of reactive agents.
Industrial Use | Description |
---|---|
Specialty Chemicals | Production of high-performance materials using DFHPA derivatives. |
Synthesis Techniques | Optimized fluorination processes for efficient production. |
Summary of Molecular Mechanisms
Mechanism | Description |
---|---|
Enzyme Interaction | Binds to active sites; alters conformation and activity |
Gene Expression Modulation | Interacts with transcription factors; influences gene regulation |
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Key Structural Features :
- Branched aliphatic chain (pentanoic acid backbone).
- Two fluorine atoms at the C2 position.
- Hydroxyl group at C3.
- Carboxylic acid functional group.
Comparison with Structurally Similar Compounds
Structural Analogs
Ethyl 2,2-Difluoro-3-hydroxypentanoate (CAS 1092693-68-9)
- Structure : Ester derivative of the target compound.
- Key Differences :
- Ester group (-COOEt) replaces the carboxylic acid (-COOH), reducing polarity and acidity.
- Higher volatility and lower water solubility compared to the acid form.
- Applications : Likely used as an intermediate in esterification reactions for drug synthesis .
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)
- Structure: Features an amino group (-NH₂) at C2 and a methyl group at C4 instead of fluorines.
- Methyl group increases hydrophobicity compared to fluorine substituents.
- Applications : Used in peptide research and as a building block in enantioselective synthesis .
3,4-Difluorobenzoic Acid (CAS 455-40-3) and 3,5-Difluorobenzoic Acid (CAS 49146-16)
- Structure : Aromatic carboxylic acids with fluorine substituents on the benzene ring.
- Key Differences :
- Aromatic ring vs. aliphatic chain.
- Higher thermal stability due to aromaticity.
- Reduced steric hindrance compared to branched aliphatic analogs.
- Applications : Serve as standards in analytical chemistry and intermediates in agrochemical synthesis .
Physicochemical Properties (Inferred Data)
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
---|---|---|---|---|
2,2-Difluoro-3-hydroxypentanoic acid | C₅H₈F₂O₃ | 154.12* | -COOH, -OH, -F₂ | Polar, hydrogen-bonding capable |
Ethyl ester derivative | C₇H₁₂F₂O₃ | 194.17 | -COOEt, -OH, -F₂ | Lower polarity, higher volatility |
(2R,3R)-Amino-hydroxy acid | C₆H₁₁NO₃ | 145.16 | -COOH, -OH, -NH₂, -CH₃ | Chiral, bioactive |
3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | -COOH, -F₂ (aromatic) | Aromatic, planar structure |
*Note: lists the molecular weight as 104.12 g/mol, but calculations based on C₅H₈F₂O₃ suggest 154.12 g/mol, indicating a probable typo in the source .
Reactivity and Functional Group Interactions
- Fluorine Effects: In this compound, the electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid (lower pKa) compared to non-fluorinated analogs. In contrast, the aromatic fluorines in 3,4-difluorobenzoic acid stabilize the conjugate base via resonance, further enhancing acidity .
Hydroxyl Group :
- Chirality: The (2R,3R)-amino-hydroxy analog exhibits stereoselectivity in biological systems, unlike the non-chiral fluorobenzoic acids .
Biological Activity
2,2-Difluoro-3-hydroxypentanoic acid (DFHPA) is a fluorinated compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biochemical interactions, cellular effects, mechanisms of action, and its implications in scientific research.
DFHPA is characterized by its ability to interact with various enzymes involved in metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, which can modulate enzyme activity either as an inhibitor or substrate. The fluorine atoms contribute to the compound's reactivity, influencing its interactions with biomolecules.
Property | Description |
---|---|
Molecular Formula | CHFO |
Role in Metabolism | Acts as an enzyme inhibitor or substrate |
Interaction Mechanism | Forms hydrogen bonds with active sites of enzymes |
Stability | Relatively stable under standard laboratory conditions |
Cellular Effects
DFHPA significantly influences cellular processes, including cell signaling pathways and gene expression. Its interactions with enzymes can alter metabolic flux and energy production. Notably, DFHPA has been shown to impact cell proliferation and apoptosis, depending on concentration and exposure duration.
Case Study: Dose-Dependent Effects in Animal Models
In research involving animal models, DFHPA exhibited dose-dependent effects. At lower doses, it demonstrated minimal toxicity and facilitated the exploration of its biochemical properties. Conversely, higher doses led to adverse effects, indicating the importance of dosage in determining the compound's safety profile.
Molecular Mechanism
The mechanism of action for DFHPA involves binding to specific enzymes and proteins. This binding can lead to conformational changes in enzyme activity, thereby affecting metabolic pathways. Additionally, DFHPA may influence gene expression by interacting with transcription factors.
Table 2: Summary of Molecular Mechanisms
Mechanism | Description |
---|---|
Enzyme Interaction | Binds to active sites; alters conformation and activity |
Gene Expression Modulation | Interacts with transcription factors; influences gene regulation |
Metabolic Pathways
DFHPA participates in various metabolic pathways through its metabolism by enzymes such as dehydrogenases and oxidases. The fluorine atoms enhance the compound's metabolic stability, leading to the formation of intermediate metabolites that further engage in biochemical reactions.
Transport and Distribution
The transport of DFHPA within biological systems is mediated by specific transporters. It can be taken up by cells through active transport mechanisms and distributed across cellular compartments, influencing its biological activity.
Scientific Research Applications
DFHPA has multiple applications in scientific research:
- Chemistry : Serves as a building block for synthesizing complex fluorinated compounds.
- Biology : Investigated for its effects on enzyme inhibition and metabolic pathways.
- Medicine : Explored for potential use in drug development, particularly for designing fluorinated pharmaceuticals with enhanced bioavailability.
- Industry : Utilized in producing specialty chemicals with unique properties due to fluorination .
Q & A
Q. What are the established synthetic routes for 2,2-Difluoro-3-hydroxypentanoic acid, and what key reaction conditions influence yield?
Basic Research Question
The synthesis typically involves fluorination of a precursor (e.g., pentanoic acid derivatives) using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. A critical step is the selective introduction of fluorine atoms at the C2 position, which requires anhydrous conditions and controlled temperatures (0–25°C) to avoid side reactions. Hydroxylation at C3 may proceed via oxidation of a ketone intermediate or enzymatic catalysis. Yield optimization depends on stoichiometric control of fluorinating agents and inert atmosphere maintenance .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
Basic Research Question
Structural validation employs:
- NMR : NMR identifies fluorine environments (δ -110 to -125 ppm for CF), while NMR resolves the hydroxyl proton (δ 1.5–2.5 ppm, broad).
- Mass Spectrometry : High-resolution MS (Exact Mass: 104.12 g/mol) confirms molecular composition .
- IR Spectroscopy : O-H stretching (~3200 cm) and C=O vibrations (~1700 cm) validate functional groups .
Q. What role do fluorine substituents play in the compound's acidity and stability under varying pH conditions?
Advanced Research Question
The electron-withdrawing nature of fluorine atoms at C2 increases the acidity of the carboxylic acid group (pK ~2.5–3.0) compared to non-fluorinated analogs. Stability studies in aqueous media show enhanced resistance to hydrolysis at neutral pH due to fluorine’s inductive effects, but degradation accelerates under alkaline conditions (pH >9) via dehydrofluorination. Computational models (DFT) correlate substituent positioning with electronic effects .
Q. How can researchers resolve contradictory data regarding the compound's reactivity in nucleophilic environments?
Advanced Research Question
Contradictory reactivity reports (e.g., nucleophilic substitution vs. stability) may arise from solvent polarity or temperature variations. Systematic studies using kinetic assays (e.g., monitoring reaction progress via HPLC) and isotopic labeling () can clarify mechanisms. For example, in polar aprotic solvents (DMF), the compound resists nucleophilic attack, while in protic solvents (MeOH), partial esterification occurs .
Q. What are the recommended analytical techniques for assessing the purity of this compound?
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify impurities (<5%).
- Titration : Potentiometric titration determines carboxylic acid content.
- Elemental Analysis : Validates %C, %H, and %F composition against theoretical values (C: 34.6%, H: 4.6%, F: 21.8%) .
Q. What computational modeling approaches are used to predict the compound's behavior in enzymatic systems?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like hydrolases. Fluorine’s electronegativity and steric bulk are parameterized in force fields (e.g., CHARMM) to predict binding affinity. Studies suggest the hydroxyl group forms hydrogen bonds with active-site residues, while fluorine atoms modulate lipophilicity, influencing membrane permeability .
Q. Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs for mechanistic insights .
- Contradictions : Address conflicting data by replicating experiments under standardized conditions (e.g., ICH guidelines for purity analysis).
- Advanced Techniques : Combine experimental and computational methods (e.g., QSAR models) to explore structure-activity relationships.
Properties
IUPAC Name |
2,2-difluoro-3-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXUHFTSMNNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710217 | |
Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233233-76-5 | |
Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-3-hydroxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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